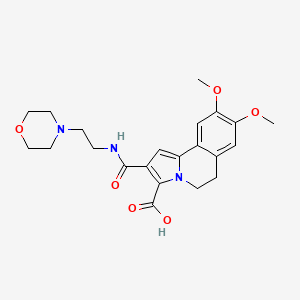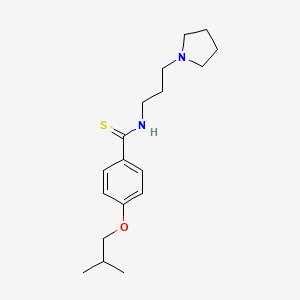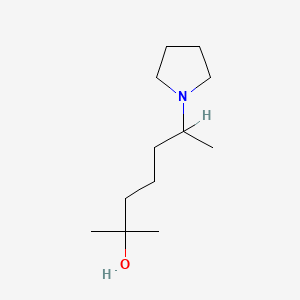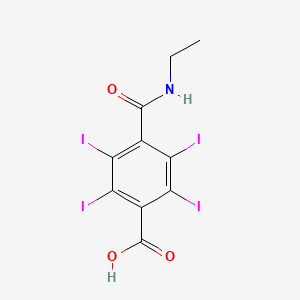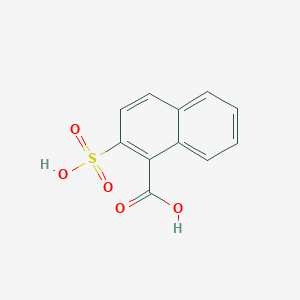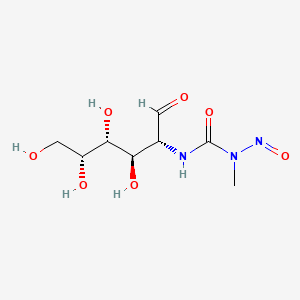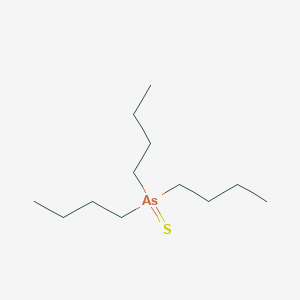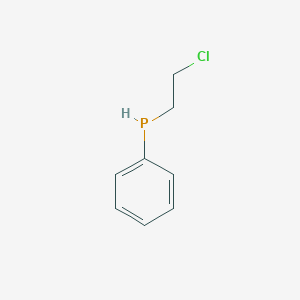
(2-Chloroethyl)(phenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloroethyl)(phenyl)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroethyl)(phenyl)phosphane typically involves the reaction of phenylphosphine with 2-chloroethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5PH2+ClCH2CH2OH→C6H5P(CH2CH2Cl)+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods, such as the reaction of phenylphosphine with 2-chloroethyl chloride in the presence of a suitable catalyst. This method allows for higher yields and better control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (2-Chloroethyl)(phenyl)phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.
Major Products Formed:
Oxidation: Phenyl(2-chloroethyl)phosphine oxide.
Reduction: Various reduced phosphine derivatives.
Substitution: New phosphine compounds with different substituents replacing the chloro group.
Scientific Research Applications
(2-Chloroethyl)(phenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloroethyl)(phenyl)phosphane involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Comparison with Similar Compounds
Phenylphosphine: Lacks the 2-chloroethyl group, making it less versatile in certain reactions.
(2-Chloroethyl)phosphine: Lacks the phenyl group, affecting its reactivity and applications.
Diphenylphosphine: Contains two phenyl groups, offering different steric and electronic properties.
Uniqueness: (2-Chloroethyl)(phenyl)phosphane is unique due to the presence of both a phenyl group and a 2-chloroethyl group, providing a balance of reactivity and stability. This makes it a valuable compound in various chemical transformations and applications.
Properties
CAS No. |
36127-80-7 |
|---|---|
Molecular Formula |
C8H10ClP |
Molecular Weight |
172.59 g/mol |
IUPAC Name |
2-chloroethyl(phenyl)phosphane |
InChI |
InChI=1S/C8H10ClP/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChI Key |
KURXSCSILCPYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


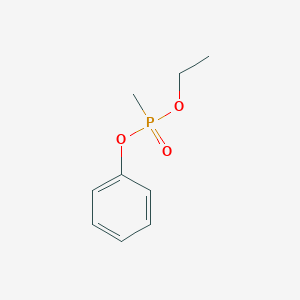
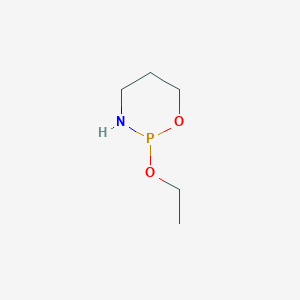
![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)

